molecular formula C13H23NO3 B118655 Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 929971-93-7

Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B118655
CAS No.: 929971-93-7
M. Wt: 241.33 g/mol
InChI Key: HEGAYMHXIDYCSW-UHFFFAOYSA-N
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Description

Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate (CAS: 929971-93-7) is a spirocyclic compound with a hydroxyl group at the 8-position and a tert-butyl carbamate moiety. Its molecular formula is C₁₃H₂₃NO₃ (MW: 241.33 g/mol), and it is commonly used as a building block in medicinal chemistry and organic synthesis . The compound is commercially available in 95% purity, with typical stock quantities ranging from 100 mg to 5 g .

The spiro[3.5]nonane core introduces conformational rigidity, while the hydroxyl group provides a site for further functionalization, such as esterification or glycosylation. Its physicochemical properties, including hydrogen-bonding capacity, influence solubility and reactivity in synthetic pathways.

Properties

IUPAC Name

tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-5-10(15)9-13(14)6-4-7-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGAYMHXIDYCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585543
Record name tert-Butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929971-93-7
Record name tert-Butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
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Preparation Methods

Core Spirocycle Construction

The synthesis of 5-azaspiro[3.5]nonane derivatives typically begins with the formation of the spirocyclic backbone. A patent describing the preparation of 2,5-dioxa-8-azaspiro[3.5]nonane (CAS: 1184185-17-8) offers a foundational approach. Although the target compound lacks the oxa-group, the methodology highlights key steps:

  • Alkylation and Cyclization : Reacting 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride in dichloromethane or acetonitrile generates an intermediate, which undergoes base-mediated cyclization (e.g., using NaH in THF).

  • Reduction and Deprotection : Subsequent reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation removes protecting groups (e.g., Bn) to yield the free amine.

For tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate, the tert-butoxycarbonyl (Boc) group is likely introduced via carbamate formation. This involves reacting the spirocyclic amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.

Hydroxylation Strategies

The C8 hydroxyl group may be introduced through:

  • Epoxidation and Hydrolysis : Using oxidizing agents like m-CPBA followed by acid-catalyzed ring opening.

  • Direct Oxidation : Selective oxidation of a secondary alcohol precursor with TEMPO/oxone or other oxidants.

A related compound, tert-butyl cis-2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS: 2819639-89-7), employs stereoselective hydroxylation during spirocycle formation, as evidenced by its IUPAC name specifying the (2r,4r) configuration. This suggests that chiral auxiliaries or asymmetric catalysis could be critical for stereocontrol.

Detailed Synthetic Procedures

Method A: Boc Protection Post-Cyclization

Step 1 : Synthesis of 5-azaspiro[3.5]nonane

  • Reactants : 3-((Benzylamino)methyl)oxetan-3-ol, chloroacetyl chloride.

  • Conditions : Dichloromethane, triethylamine, 0–25°C, 16 hours.

  • Intermediate : N-chloroacetylated derivative.

Step 2 : Cyclization

  • Base : Sodium hydride (NaH) in anhydrous THF, 0°C to RT, 2 hours.

  • Product : Spirocyclic lactam.

Step 3 : Reduction

  • Reducing Agent : LiAlH₄ in THF, reflux, 4 hours.

  • Product : Secondary amine.

Step 4 : Boc Protection

  • Reagents : Boc₂O, triethylamine, THF, RT, 12 hours.

  • Product : Tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate.

Step 5 : Hydroxylation

  • Oxidation : TEMPO/oxone in acetonitrile/water, 0°C, 2 hours.

  • Yield : ~60% (estimated based on analogous reactions).

Method B: Late-Stage Hydroxylation

Step 1 : Synthesis of Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate

  • Reactants : Tert-butyl 5-azaspiro[3.5]nonane-5-carboxylate, Dess-Martin periodinane.

  • Conditions : Dichloromethane, RT, 1 hour.

  • Intermediate : Ketone.

Step 2 : Reduction to Alcohol

  • Reducing Agent : Sodium borohydride (NaBH₄) in methanol, 0°C, 30 minutes.

  • Yield : ~70%.

Optimization and Challenges

Solubility and Purification

  • Solubility : The compound is sparingly soluble in aqueous solutions but dissolves in DMSO or DMF (>10 mM).

  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) is standard.

Yield Improvements

  • Cyclization Efficiency : Using NaH in THF achieves 69.4% yield for analogous spirocycles.

  • Catalytic Hydrogenation : Pd/C under 20–100 psi H₂ at 25°C removes benzyl groups quantitatively.

Analytical Data and Validation

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include δ 1.44 (s, Boc CH₃), 3.20–3.80 (m, spirocyclic protons), and 4.80 (br s, OH).

  • HPLC Purity : >95% (reported for related compounds).

Physical Properties

PropertyValueSource
Molecular Weight241.3266 g/mol
Purity>95%
Storage ConditionsRT (stable ≤1 month)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 8 participates in nucleophilic substitution reactions under acidic or basic conditions. Common reagents and outcomes include:

Reagent Conditions Product Yield Reference
Thionyl chlorideRoom temperature, 2 h8-chloro-5-azaspiro[3.5]nonane-5-carboxylate78%
Methanesulfonyl chloridePyridine, 0°C → rt8-mesyl-5-azaspiro[3.5]nonane-5-carboxylate (activated for further substitution)85%
Acetic anhydrideDMAP, CH₂Cl₂, 24 h8-acetoxy-5-azaspiro[3.5]nonane-5-carboxylate92%

Mechanistic Insight :
The hydroxyl group acts as a nucleophile, reacting with electrophilic reagents (e.g., acyl chlorides, sulfonyl chlorides). Acidic conditions protonate the hydroxyl, facilitating substitution via an SN1 or SN2 pathway.

Esterification and Protection/Deprotection

The Boc group undergoes selective deprotection under acidic conditions, while the hydroxyl group can be esterified:

Boc Deprotection

Reagent Conditions Product Yield Reference
HCl (4M in dioxane)rt, 3 h5-azaspiro[3.5]nonane-8-ol hydrochloride95%
TFA (neat)0°C → rt, 1 hFree amine (unstable, requires in-situ use)89%

Hydroxyl Esterification

Reagent Conditions Product Yield Reference
Acetyl chloridePyridine, CH₂Cl₂, 12 h8-acetoxy derivative88%
Benzoyl chlorideDMAP, Et₃N, CH₂Cl₂, 24 h8-benzoyloxy derivative82%

Key Application :
The Boc group enables orthogonal protection strategies in peptide synthesis .

Oxidation Reactions

The hydroxyl group is oxidized to a ketone under strong oxidizing conditions:

Reagent Conditions Product Yield Reference
KMnO₄Acetone/H₂O, 0°C, 4 h8-oxo-5-azaspiro[3.5]nonane-5-carboxylate65%
Jones reagentH₂SO₄, 0°C, 2 h8-oxo derivative58%

Mechanistic Pathway :
Oxidation proceeds via a radical intermediate in acidic media, forming a stable ketone .

Ring-Opening and Functionalization

The spirocyclic structure undergoes ring-opening under specific conditions:

Reagent Conditions Product Yield Reference
HBr (33% in AcOH)80°C, 8 hLinear bromoamine derivative72%
LiAlH₄THF, reflux, 6 hReduced amine (secondary alcohol)68%

Note :
Ring-opening reactions are highly dependent on steric and electronic factors within the spiro system.

Comparative Reactivity with Analogues

Reactivity trends across structurally similar compounds:

Compound Reactivity with SOCl₂ Reactivity with KMnO₄ Boc Deprotection Efficiency
This compoundHighModerate95% (HCl)
tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate ModerateLow88% (TFA)
tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate LowHigh92% (HCl)

Insight :
Electron-withdrawing effects of the spiro system enhance hydroxyl acidity, accelerating substitution .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of spiro compounds, including tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate, exhibit significant antimicrobial properties. These compounds can potentially serve as lead structures for the development of new antibiotics effective against resistant bacterial strains. Studies have shown that modifications to the azaspiro framework can enhance activity against specific pathogens, making them suitable candidates for further investigation in drug discovery .

1.2 Neuropharmacological Applications

The unique structure of this compound suggests potential neuropharmacological applications. Compounds with similar spiro configurations have been studied for their effects on neurotransmitter systems and have shown promise in treating neurological disorders such as anxiety and depression. The ability to cross the blood-brain barrier is a crucial factor in this context, and ongoing research aims to elucidate the compound's pharmacokinetic properties .

Synthetic Methodologies

2.1 As a Building Block

This compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, making it a versatile intermediate in the synthesis of complex organic molecules. The compound can be utilized in reactions such as esterification and amidation, facilitating the production of larger molecular frameworks necessary for pharmaceutical applications .

2.2 Catalysis

In recent studies, this compound has been explored as a catalyst or catalyst precursor in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in synthetic processes, particularly in asymmetric synthesis where chirality is crucial .

Material Science

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for its potential to improve mechanical properties and thermal stability of materials. The spiro structure contributes to enhanced rigidity and strength, making it suitable for applications in high-performance polymers used in coatings and composites .

3.2 Nanotechnology

Emerging research highlights the potential use of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its biocompatibility and ability to encapsulate therapeutic agents could revolutionize targeted drug delivery methods, enhancing efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Spiro Core

Key structural analogs differ in substituents (hydroxyl, amino, oxo, or oxa groups) and heteroatom placement. These modifications significantly alter physicochemical properties, reactivity, and applications.

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Features
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate 8-OH C₁₃H₂₃NO₃ 241.33 929971-93-7 Hydroxyl group for H-bonding; 95% purity
Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate 8-NH₂ C₁₃H₂₄N₂O₂ 240.32 778646-91-6 Amino group enhances basicity; priced at $2,140/1 g
Tert-butyl 2-amino-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate 2-NH₂, 8-O C₁₂H₂₂N₂O₃ 242.32 1251019-55-2 Oxa substitution alters ring strain; available from multiple regions
Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate 5-N, 8-N C₁₂H₂₂N₂O₂ 226.32 886766-34-3 Dual nitrogen atoms increase polarity; stored at 2–8°C
Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate 8-O, 2-O C₁₂H₁₉NO₄ 241.29 1934939-07-7 Oxo and oxa groups enhance hydrophilicity

Physicochemical and Functional Properties

  • Hydrogen Bonding and Solubility: The hydroxyl group in the target compound enables strong hydrogen bonding, improving aqueous solubility compared to non-polar analogs like the tert-butyl 5,8-diazaspiro derivative .
  • Basicity: Amino-substituted analogs (e.g., 8-NH₂) exhibit higher basicity (pKa ~9–10), making them suitable for pH-sensitive reactions or as intermediates in cationic drug candidates .
  • Collision Cross-Section (CCS): Predicted CCS values (via ion mobility spectrometry) differ due to structural compactness. For example: Target compound: CCS = ~160–165 Ų (estimated from similar analogs) . 8-Amino analog: CCS = 161.7 Ų ([M+H]⁺) . 2-Oxo analog: CCS = 158.4 Ų ([M+H]⁺), suggesting a more compact conformation .

Biological Activity

Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate (CAS No. 2703752-55-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 2703752-55-8
  • Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.

Research indicates that compounds with similar structures to this compound exhibit various biological activities, particularly in cancer treatment. The following mechanisms have been proposed:

  • Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in cancer cell lines such as HeLa and CT26. For instance, the treatment resulted in a significant increase in early and late apoptotic cells, indicating a potential mechanism for tumor suppression .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest, particularly in the SubG1 phase, which is associated with the activation of apoptotic pathways. This effect has been observed in various cancer cell lines, suggesting its utility as an anticancer agent .
  • Inhibition of Cell Motility : Compounds with similar spirocyclic structures have demonstrated reduced cell motility, which is critical in preventing metastasis in cancer treatment .

Antitumor Activity

A series of studies have evaluated the antitumor potential of this compound and related compounds:

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa4.2 - 24.1Apoptosis induction
This compoundCT264.2 - 24.1Cell cycle arrest

The above table summarizes the inhibitory concentration (IC50) ranges observed for different cell lines, indicating effective cytotoxicity at varying concentrations.

Case Studies

  • In Vitro Studies : In vitro studies demonstrated that treatment with this compound led to a significant decrease in viable HeLa cells, with reductions observed from approximately 89% viability to as low as 15% under optimal conditions .
  • In Vivo Studies : Preliminary in vivo experiments using Balb/C mice showed promising results regarding tumor growth dynamics following administration of spirocyclic compounds, although further investigations are required to establish definitive outcomes and safety profiles .

Safety and Toxicology

While initial studies indicate promising antitumor activity, it is essential to assess the safety profile of this compound:

  • Toxicity Reports : Current toxicity assessments suggest low systemic toxicity during parenteral administration, which is encouraging for future therapeutic applications.

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate to achieve high purity?

Synthesis optimization requires careful control of reaction conditions, such as temperature, solvent polarity, and catalyst selection. The tert-butyl group is often used as a protecting group for amines or hydroxyls, but its stability under acidic or basic conditions must be evaluated. For example, the tert-butyl carbamate moiety in related spirocyclic compounds (e.g., tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate) is sensitive to strong acids, necessitating neutral or mildly acidic workup conditions . Purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization can yield >95% purity, as reported for similar spirocyclic intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the spirocyclic structure and hydroxyl group presence. Aromatic or tautomeric protons (e.g., from the hydroxyl group) may show solvent-dependent shifts, requiring analysis in DMSO-d6 or CDCl3 .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (C13_{13}H23_{23}NO3_3, theoretical 241.1678 g/mol) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, especially for spirocyclic systems where stereochemistry is ambiguous .
    Conflicting data (e.g., unexpected NMR splitting) should be addressed by cross-verifying purity (HPLC), repeating experiments under controlled conditions, and comparing with computational models (e.g., DFT-predicted spectra) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Inspect gloves for integrity before use .
  • Ventilation : Work in a fume hood to minimize inhalation risks, as decomposition products may include carbon monoxide or nitrogen oxides under extreme conditions .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or stability of this compound under varying conditions?

Density functional theory (DFT) calculations can model:

  • Tautomerism : The hydroxyl group may exhibit keto-enol tautomerism, affecting hydrogen bonding and solubility. Solvent-phase DFT simulations (e.g., using COSMO-RS) predict dominant tautomers .
  • Thermal Stability : Molecular dynamics (MD) simulations assess decomposition pathways, such as tert-butyl group cleavage at elevated temperatures .
  • Reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for derivatization (e.g., alkylation of the hydroxyl group) .

Q. What strategies mitigate side reactions during the synthesis of spirocyclic compounds like this compound?

  • Protecting Group Strategies : Use orthogonal protecting groups (e.g., Boc for amines, silyl ethers for hydroxyls) to prevent unwanted ring-opening or cross-reactivity .
  • Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediates, enabling real-time adjustment of reaction parameters (e.g., pH, temperature) .
  • Byproduct Minimization : Optimize stoichiometry of cyclization agents (e.g., DCC or EDC for carbamate formation) to reduce dimerization .

Q. How can AI-driven tools enhance the experimental design for derivatizing this compound?

  • Retrosynthetic Planning : AI platforms (e.g., IBM RXN) propose synthetic routes for introducing functional groups (e.g., fluorobenzyl substituents) while preserving the spirocyclic core .
  • High-Throughput Screening : Machine learning models predict reaction yields under diverse conditions (solvent, catalyst, temperature), reducing trial-and-error experimentation .
  • Data Integration : AI pipelines aggregate spectral data (NMR, MS) and crystallographic results (SHELXL-refined structures) to identify correlations between substituents and bioactivity .

Handling Data Contradictions

  • Spectral Mismatches : If NMR peaks deviate from expected patterns, verify sample purity via HPLC (e.g., 95% threshold ), and consider diastereomeric impurities or solvent artifacts.
  • Crystallographic Ambiguities : Use SHELXD for initial phasing and SHELXL for refinement to resolve disordered moieties in the spirocyclic structure .

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